molecular formula C12H13NO2 B3181428 ethyl 2-(1H-indol-4-yl)acetate CAS No. 84401-16-1

ethyl 2-(1H-indol-4-yl)acetate

Cat. No. B3181428
CAS RN: 84401-16-1
M. Wt: 203.24 g/mol
InChI Key: OASDTCPDBXIXJW-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-indol-4-yl)acetate is a chemical compound with the molecular formula C12H13NO2 . It is a derivative of indole, a heterocyclic compound that is aromatic in nature . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .


Synthesis Analysis

The synthesis of this compound can be initiated by esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate . This compound can then be reacted with hydrazine hydrate in methanol to achieve 2-(1H-indol-3-yl)acetohydrazide .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzopyrrole nucleus, which contains 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making it aromatic in nature .


Chemical Reactions Analysis

The Catellani reaction, a palladium-catalyzed norbornene-mediated cascade reaction, has been modified to achieve the direct functionalization of indoles . This reaction can be used to modify the structure of this compound .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 203.24 . It has a melting point of 28-31℃ and a boiling point of 118-120 °C at a pressure of 0.003 Torr . It has a density of 1.187 and should be stored at a temperature between 2-8°C .

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(1H-indol-4-yl)acetate has been studied for its potential in antimicrobial applications. The synthesis and characterization of derivatives of this compound have shown promising results in screening for antimicrobial activity (Prasad, 2017).

Synthesis of Novel Compounds

Researchers have explored the synthesis of novel compounds using this compound. For instance, a study detailed the synthesis of a series of novel compounds, demonstrating the versatility of this compound in creating new chemical entities (Nassiri & Milani, 2020).

Chemical Characterization

The compound has been characterized in various studies, providing insight into its structural and chemical properties. For example, the aza-alkylation/intramolecular Michael cascade reaction was used to characterize this compound (Choi & Kim, 2017).

Methodological Advances in Synthesis

This compound has been utilized in developing new synthesis methods, such as a palladium-catalyzed regioselective cascade C-H activation reaction, highlighting its role in advancing synthetic methodologies (Zhang et al., 2013).

Mechanistic Studies

The compound has been a subject in mechanistic studies to understand reaction pathways in chemical synthesis. A study on the cyclisation of indolo oxime ethers involving this compound contributed to understanding the electronic requirements and reaction mechanisms (Clayton, Black, & Harper, 2008).

Biological Evaluation

The biological activity of derivatives of this compound has been evaluated, particularly in the context of antimicrobial properties. Such evaluations contribute to the understanding of its potential therapeutic applications (Muralikrishna et al., 2014).

Safety and Hazards

Ethyl 2-(1H-indol-4-yl)acetate is classified as a flammable liquid and can cause serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

ethyl 2-(1H-indol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-15-12(14)8-9-4-3-5-11-10(9)6-7-13-11/h3-7,13H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASDTCPDBXIXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C2C=CNC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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